molecular formula C20H14F3N5O2 B11569998 2-(1,3-benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

2-(1,3-benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11569998
M. Wt: 413.4 g/mol
InChI Key: NGUHYRNKKSDQIX-UHFFFAOYSA-N
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Description

2-[(1,3-BENZOXAZOL-2-YL)AMINO]-5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzoxazole moiety, a pyrimidine ring, and a trifluoromethylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzoxazole moiety. One common method involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions . The resulting benzoxazole intermediate is then coupled with a pyrimidine derivative through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems, such as nanocatalysts or metal catalysts, to enhance reaction efficiency and yield . The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-BENZOXAZOL-2-YL)AMINO]-5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-BENZOXAZOL-2-YL)AMINO]-5-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of the benzoxazole, pyrimidine, and trifluoromethylphenyl moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C20H14F3N5O2

Molecular Weight

413.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-5-methyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H14F3N5O2/c1-11-10-24-18(28-19-26-14-7-2-3-8-15(14)30-19)27-16(11)17(29)25-13-6-4-5-12(9-13)20(21,22)23/h2-10H,1H3,(H,25,29)(H,24,26,27,28)

InChI Key

NGUHYRNKKSDQIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

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